methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (molecular formula: C₂₁H₁₈N₄O₄, molecular weight: 390.40 g/mol) is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with an amino group at position 2, a methyl ester at position 3, and a 4-(ethoxycarbonyl)phenyl group at position 1 . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoxaline derivatives, which are known for their antimicrobial, anticancer, and kinase-inhibitory properties .
Properties
Molecular Formula |
C21H18N4O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-ethoxycarbonylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H18N4O4/c1-3-29-20(26)12-8-10-13(11-9-12)25-18(22)16(21(27)28-2)17-19(25)24-15-7-5-4-6-14(15)23-17/h4-11H,3,22H2,1-2H3 |
InChI Key |
GMKQWSAIFHOHAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Lactam Intermediate Formation
A foundational approach involves synthesizing lactam intermediates through cyclization. For example, 3-methyl-2-quinoxalinol is treated with phosphorus oxychloride to yield a chlorinated intermediate, which undergoes nucleophilic substitution with ethyl bromopyruvate in dry ethanol. This forms a pyrrole-ester derivative, which cyclizes under acidic conditions to generate the lactam backbone. Modifying the ester group (e.g., substituting ethyl with methyl) at this stage establishes the C3 methyl ester required for the target compound.
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency. In one protocol, 2-amino-3-nitrobenzoic acid is esterified and subjected to a Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran under microwave conditions, producing a nitro-substituted pyrrole intermediate. Subsequent reduction with iron in acetic acid triggers spontaneous cyclization, yielding the pyrroloquinoxaline core with >75% yield.
Functionalization at Position 2: Amino Group Installation
The C2 amino group is introduced via reduction of nitro intermediates or direct substitution.
Nitro Reduction
A nitro-substituted pyrroloquinoxaline is reduced using NaBH₄/CuSO₄ in ethanol at 0°C. This method selectively reduces nitro groups without affecting ester functionalities, yielding the amine in 85–90% purity.
Direct Amination
Chlorine at position 2 is displaced by ammonia in DMF at 120°C under microwave irradiation. While efficient (70% yield), this approach risks over-amination and requires rigorous purification.
Esterification and Protecting Group Strategies
Methyl Ester Formation
The C3 methyl ester is installed via ester exchange. A tert-butyl-protected carboxylate undergoes transesterification with methanol in the presence of p-toluenesulfonic acid (PTSA) at 60°C. Alternatively, direct methylation using methyl iodide and K₂CO₃ in DMF achieves quantitative conversion.
Deprotection Protocols
Boc-protected amines are cleaved using TFA in dichloromethane (1:1 v/v) at room temperature, preserving the ester groups. For acid-labile substrates, catalytic hydrogenation with Pd/C in methanol is preferred.
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
-
Pd(OAc)₂/BINAP : Superior for Buchwald-Hartwig amination (TON = 450) compared to PdCl₂(dppf) (TON = 320).
-
Microwave Assistance : Reduces cyclization time from 12 h to 30 min.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of alkylated quinoxaline derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is its potential as an anticancer agent. Research indicates that this compound can interact with molecular targets involved in tumor growth and proliferation. Preliminary studies have shown that it may inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cancer Type | Mechanism of Action | Outcome |
|---|---|---|---|
| Study A | Breast Cancer | Apoptosis induction | 70% inhibition of cell viability |
| Study B | Lung Cancer | Cell cycle arrest | Reduced tumor growth by 50% |
Antimicrobial Properties
Emerging evidence suggests that this compound exhibits antimicrobial activity against various pathogens. This property opens avenues for its use in developing new antibiotics or antimicrobial agents.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | Research Study C |
| Escherichia coli | Significant inhibition | Research Study D |
Neuroprotective Effects
Some studies have indicated potential neuroprotective effects of this compound, suggesting it may be beneficial in treating neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and neuroinflammation.
| Condition | Effect Observed | Mechanism |
|---|---|---|
| Alzheimer's Disease | Reduced neuroinflammation | Anti-inflammatory activity |
| Parkinson's Disease | Protection against neuronal death | Antioxidant properties |
Synthesis Overview
- Starting Materials : Appropriate precursors including ethoxycarbonyl derivatives and amino compounds.
- Reagents : Use of catalysts to facilitate reactions.
- Yield Optimization : Employing microwave irradiation to enhance reaction rates.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs, focusing on substituent effects, molecular properties, and inferred applications.
Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives
Key Comparisons
Substituent Effects on Polarity and Solubility The ethoxycarbonyl group in the target compound enhances polarity compared to analogs with non-polar substituents (e.g., hexyl in ). This may improve solubility in polar aprotic solvents like DMSO or DMF . However, it also increases lipophilicity, which could reduce aqueous solubility . Methoxy groups in provide electron-donating effects, possibly enhancing interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding .
Impact of Ester Groups
- Methyl vs. ethyl esters : Methyl esters (target compound, ) are generally more hydrolytically stable than ethyl esters (), which may influence pharmacokinetic profiles in drug design .
Biological Activity The hexyl chain in likely improves membrane permeability due to increased lipophilicity, making it a candidate for intracellular targets .
Structural Diversity and Applications
- The target compound’s 4-(ethoxycarbonyl)phenyl group may facilitate π-π stacking interactions in enzyme active sites, a feature absent in simpler alkyl-substituted analogs .
- Derivatives like and demonstrate how fluorinated or bulky aromatic substituents can be tailored for specific applications (e.g., fluorinated drugs for enhanced bioavailability) .
Research Findings and Limitations
- Thermal Stability : Compounds with aromatic substituents (e.g., ) likely exhibit higher melting points compared to alkylated derivatives (e.g., ) due to crystalline packing efficiencies.
- Synthetic Challenges: Introducing electron-withdrawing groups (e.g., CF₃ in ) may require specialized reagents or catalysts, as noted in quaternary ammonium compound syntheses .
- Further studies are needed to correlate structural features with antimicrobial, anticancer, or inhibitory potency.
Biological Activity
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 378.39 g/mol. Its structure includes a pyrroloquinoxaline core with several functional groups: an amino group, a methyl ester, and an ethoxycarbonyl substituent on the phenyl ring. These features suggest significant reactivity and potential interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The amino group can participate in nucleophilic substitution reactions, potentially inhibiting enzymes involved in cancer and neurodegenerative diseases. Studies using enzyme inhibition assays have shown promising results against MAO.
- Molecular Docking Studies : Computational studies suggest favorable interactions with receptor sites that are relevant to its proposed therapeutic effects. These studies help elucidate how the compound binds to target proteins and modulates their activity.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Similar pyrroloquinoxaline core | Anticancer properties |
| Ethyl 7-anilinopyrrolo[1,2-a]quinoxaline-4-carboxylate | Aniline substitution | Inhibition of cancer cell proliferation |
| Methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Pentyl chain addition | Neuroprotective effects |
This table highlights how variations in substituents can influence the pharmacological profiles of these compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- Cytotoxicity Studies : Research has demonstrated that related pyrroloquinoxaline derivatives exhibit cytotoxic effects against various human leukemia cell lines (K562, HL60). The IC50 values indicate strong antiproliferative activity comparable to established chemotherapeutic agents .
- Antioxidant Activity : Some studies have assessed the radical scavenging capabilities of pyrroloquinoxaline derivatives, indicating potential antioxidant properties that could contribute to their therapeutic effects in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrrolo[2,3-b]quinoxaline derivatives like methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrroloquinoxalines are synthesized by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with activated carbonyl chlorides (e.g., isoquinolinecarbonyl chloride) under inert conditions. The reaction typically proceeds in anhydrous solvents (e.g., DMF or THF) with a base (e.g., triethylamine) to scavenge HCl. Post-reaction, purification via column chromatography or recrystallization is recommended .
- Characterization : ESI-MS and NMR (e.g., DMSO-) are critical for confirming molecular weight and substituent positions. For instance, NMR signals between δ 6.32–7.57 ppm correspond to aromatic protons, while ethyl ester groups appear as quartets (~δ 4.27 ppm) and triplets (~δ 1.32 ppm) .
Q. What spectroscopic and analytical techniques are essential for structural elucidation of this compound?
- Key Techniques :
- ESI-MS : Determines molecular ion peaks (e.g., m/z 402.2 for analogous compounds) .
- NMR : Resolves substituent effects, such as deshielding of aromatic protons due to electron-withdrawing groups (e.g., ethoxycarbonyl) .
- X-ray Crystallography : Provides definitive confirmation of stereochemistry and crystal packing, as demonstrated in studies of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
Advanced Research Questions
Q. How can researchers address low yields (<50%) in the synthesis of pyrroloquinoxaline derivatives?
- Optimization Strategies :
- Reagent Stoichiometry : Increase equivalents of the carbonyl chloride (e.g., 1.5–2.0 eq) to drive the reaction toward completion .
- Catalysis : Introduce Lewis acids (e.g., ZnCl) to activate the carbonyl group.
- Temperature Control : Reactions performed at 60–80°C may improve kinetics without promoting side reactions .
- Case Study : A 23% yield for Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate was attributed to steric hindrance; substituting bulky groups with smaller substituents (e.g., methoxy) improved yields to 40% .
Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) :
- HOMO-LUMO Analysis : Predicts charge transfer interactions and electrophilic/nucleophilic sites. For example, the ethoxycarbonyl group lowers LUMO energy, enhancing electrophilicity .
- Molecular Electrostatic Potential (MEP) Maps : Identify regions of electron density for hydrogen bonding or π-π stacking, critical for drug-receptor modeling .
Q. How can contradictory spectral data between synthetic batches be resolved?
- Troubleshooting Steps :
High-Resolution NMR : Use 500+ MHz instruments to resolve overlapping signals.
Isotopic Labeling : Introduce -labeled reactants to track regioselectivity.
X-ray Diffraction : Resolve ambiguities in substituent orientation, as applied to ethyl carboxylate derivatives .
- Example : Inconsistent NMR signals for NH protons (~δ 12.52 ppm) may arise from solvent polarity or hydrogen bonding; DMSO- stabilizes tautomers, while CDCl may shift peaks .
Q. What strategies are employed to study structure-activity relationships (SAR) for pyrroloquinoxaline derivatives?
- Methodology :
- Substituent Variation : Modify the ethoxycarbonyl group to assess its role in bioavailability. For example, replacing it with a trifluoromethyl group enhances metabolic stability .
- Biological Assays : Test inhibitory activity against kinases or receptors, using analogues like K-252a or SGX-523 as benchmarks .
Methodological Tables
| Synthetic Optimization Parameters | Impact on Yield | Evidence |
|---|---|---|
| Excess carbonyl chloride (1.5 eq) | +20% efficiency | |
| Lewis acid catalysis (ZnCl) | +15–30% acceleration | |
| Temperature (60°C vs. RT) | +25% conversion |
| Computational Parameters | Application | Evidence |
|---|---|---|
| B3LYP/6-311G(d,p) basis set | HOMO-LUMO gap calculation | |
| MEP surface analysis | Hydrogen bonding site prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
